ABX-1431 is a selective inhibitor of monoacylglycerol lipase, a key enzyme involved in lipid metabolism and endocannabinoid signaling. This compound has garnered attention for its potential therapeutic applications, particularly in treating neurological disorders and certain types of cancer, such as endometrial adenocarcinoma. The development of ABX-1431 was spearheaded by researchers including Cisar et al., who utilized activity-based protein profiling to identify its efficacy against monoacylglycerol lipase.
ABX-1431 is classified as a small molecule drug candidate. Its primary mechanism involves the inhibition of monoacylglycerol lipase, which hydrolyzes 2-arachidonoylglycerol into arachidonic acid, thereby modulating cannabinoid receptor activity and influencing various physiological processes.
The synthesis of ABX-1431 involves several steps that typically include the formation of key intermediates followed by selective reactions to achieve the final compound. The synthesis process is characterized by:
The molecular structure of ABX-1431 can be described as follows:
ABX-1431 undergoes specific chemical reactions that are essential for its function as an inhibitor:
The mechanism of action for ABX-1431 involves several key steps:
ABX-1431 possesses several notable physical and chemical properties:
Relevant data on these properties can be obtained from pharmacokinetic studies that assess absorption, distribution, metabolism, and excretion characteristics.
ABX-1431 has several promising applications in scientific research and clinical settings:
ABX-1431 (Elcubragistat), with the chemical name 1,1,1,3,3,3-Hexafluoropropan-2-yl-4-[[2-(pyrrolidin-1-yl)-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate, is a synthetic small molecule with the molecular formula C₂₀H₂₂F₉N₃O₂ and a molecular weight of 507.40 g/mol [2] [7]. Its structure features three critical domains:
Table 1: Key Chemical Properties of ABX-1431
Property | Value |
---|---|
IUPAC Name | 1,1,1,3,3,3-Hexafluoropropan-2-yl-4-[[2-(pyrrolidin-1-yl)-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate |
Molecular Formula | C₂₀H₂₂F₉N₃O₂ |
Molecular Weight | 507.40 g/mol |
XLogP3 | 5.2 (predicted) |
Hydrogen Bond Acceptors | 7 |
Hydrogen Bond Donors | 0 |
Rotatable Bonds | 7 |
Topological Polar Surface Area | 38.8 Ų |
ABX-1431 is a covalent irreversible inhibitor of monoacylglycerol lipase (MAGL), binding to the catalytic serine residue (Ser122) via carbamoylation [3] [4]. This mechanism results in sustained enzyme inhibition, elevating 2-arachidonoylglycerol (2-AG) and reducing arachidonic acid (AA) levels in the brain and periphery [4] [8].
Table 2: Selectivity Profile of ABX-1431
Target | IC₅₀ or Fold Selectivity | Biological Impact |
---|---|---|
MAGL (human) | 14 nM | Increased 2-AG; reduced AA and eicosanoids |
ABHD6 | >100-fold selective | No significant modulation of 2-AG hydrolysis |
PLA2G7 | >200-fold selective | No interference with platelet-activating factor degradation |
FAAH | >1,000-fold selective | Unaffected anandamide metabolism |
ABX-1431 displays favorable pharmacokinetics for central and peripheral MAGL modulation:
Table 3: Pharmacokinetic Parameters of ABX-1431
Parameter | Rat | Dog | Human (Phase 1) |
---|---|---|---|
Oral Bioavailability | 64% | 57% | Not reported |
Clearance | 12 mL/min/kg | 8 mL/min/kg | Low |
Volume of Distribution | Moderate | Moderate | Not reported |
Plasma Stability | Low | High | High |
Half-life (t₁/₂) | ~4 hours | ~6 hours | Dose-dependent |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0